![molecular formula C14H17NO3 B13648641 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is a compound that belongs to the piperidine family, which is a class of heterocyclic amines. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary amines and diols, catalyzed by a Cp*Ir complex, to form the piperidine ring . Another method includes the chlorination of amino alcohols using SOCl2, followed by cyclization . These methods are efficient and yield the desired compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which provide a scalable and efficient means of synthesis. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines . This method is advantageous for large-scale production due to its high yield and diastereoselectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring analog with similar biological activities.
Pipecolic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid is unique due to its specific structural features, including the presence of a phenylethyl group and a ketone functional group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)15-8-7-12(16)9-13(15)14(17)18/h2-6,10,13H,7-9H2,1H3,(H,17,18)/t10-,13?/m0/s1 |
InChI-Schlüssel |
RGVYDAWOMVADLH-NKUHCKNESA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


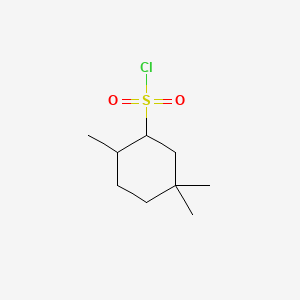
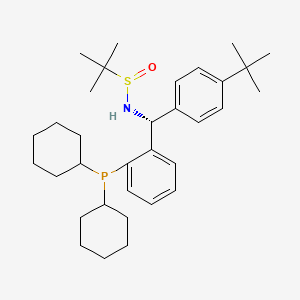

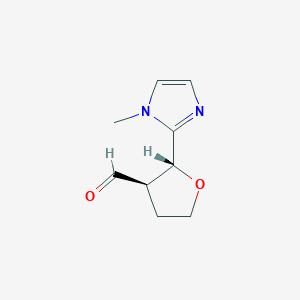
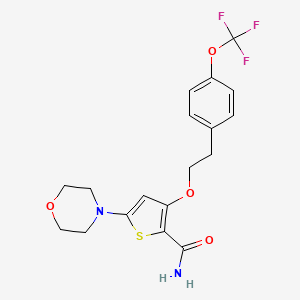
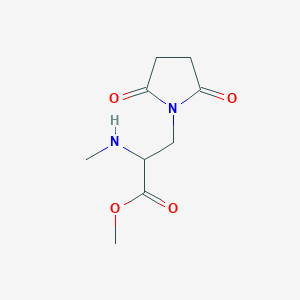
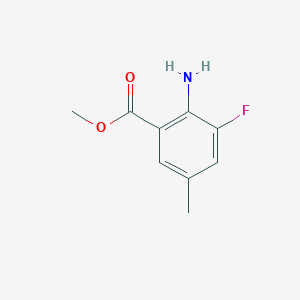
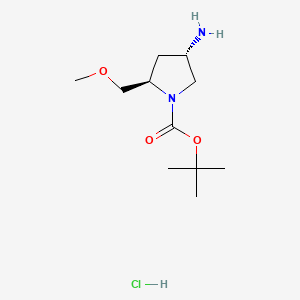
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

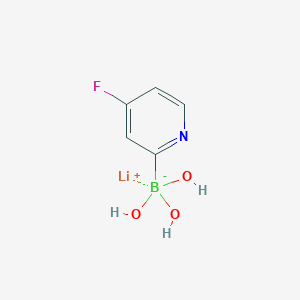
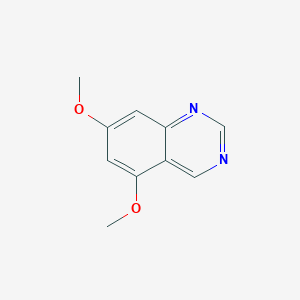
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)

